N-Ethylguanidine sulfate, with the molecular formula and a molecular weight of 256.33 g/mol, is a chemical compound commonly used in various scientific research applications. It is classified as a guanidine derivative, which is notable for its role in organic synthesis and potential pharmaceutical applications. The compound is known for its irritant properties, necessitating careful handling and storage according to safety guidelines.
N-Ethylguanidine sulfate is sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is classified under the broader category of guanidines, which are characterized by their basicity and ability to form coordination complexes with metals. The compound's CAS number is 3482-86-8, and it is recognized by the United Nations as an irritant due to its chemical properties.
N-Ethylguanidine sulfate can be synthesized through several methods, typically involving the reaction of ethylamine with guanidine in the presence of sulfuric acid. The general reaction can be outlined as follows:
The synthesis process may involve the following steps:
The molecular structure of N-Ethylguanidine sulfate can be represented using various chemical notations:
InChI=1S/C6H20N6O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4)
CCN(CC)CCN=C(N)N.OS(=O)(=O)O
The structural data indicates that N-Ethylguanidine sulfate contains multiple nitrogen atoms within its guanidine framework, contributing to its basicity and reactivity.
N-Ethylguanidine sulfate participates in various chemical reactions typical of guanidine derivatives:
The reactivity of N-Ethylguanidine sulfate can be attributed to the presence of amine groups that facilitate nucleophilic attacks on electrophilic centers in organic substrates.
The mechanism of action for N-Ethylguanidine sulfate primarily involves its role as a nucleophile in organic synthesis. When it reacts with electrophiles, it forms new bonds through nucleophilic substitution or addition reactions.
Research indicates that compounds similar to N-Ethylguanidine sulfate have been utilized in drug development processes due to their ability to modulate biological pathways by interacting with specific receptors or enzymes.
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
N-Ethylguanidine sulfate finds numerous applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: